Carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a unique molecule that can be seen as both an amine and a carboxylic acid. This dual nature makes it an interesting subject of study in various fields of chemistry and biology. Carbamic acid is typically unstable at temperatures above 250 K (-23°C), decomposing into ammonia (NH₃) and carbon dioxide (CO₂) .
Preparation Methods
Carbamic acid can be synthesized through several methods:
Reaction of Ammonia and Carbon Dioxide: At very low temperatures, ammonia reacts with carbon dioxide to form this compound and ammonium carbamate (NH₄⁺[NH₂CO₂]⁻).
Industrial Production: In industrial settings, this compound is often produced as an intermediate in the synthesis of urea.
Chemical Reactions Analysis
Carbamic acid undergoes various chemical reactions, including:
Decomposition: At temperatures above 250 K, this compound decomposes into ammonia and carbon dioxide.
Formation of Carbamates: this compound can react with alcohols to form carbamate esters.
Reaction with Amines: This compound can react with amines to form substituted carbamic acids.
Common reagents used in these reactions include ammonia, carbon dioxide, and various alcohols. The major products formed from these reactions are ammonium carbamate, carbamate esters, and substituted carbamic acids .
Scientific Research Applications
Carbamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid involves its ability to form stable complexes with various substrates. For example, it can react with amines to form carbamate salts, which are stable under certain conditions . The molecular targets and pathways involved in its action include the formation of hydrogen bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Carbamic acid is unique due to its dual nature as both an amine and a carboxylic acid. Similar compounds include:
Formamide: A simpler amide with the formula HCONH₂.
Dithiocarbamate: A sulfur-containing analog of this compound.
Carbonic Acid: A related compound with the formula H₂CO₃.
Urea: A well-known derivative of this compound with the formula CO(NH₂)₂.
Ethyl Carbamate: An ester of this compound with the formula H₂NCOOCH₂CH₃.
This compound’s uniqueness lies in its ability to form stable complexes and its role as an intermediate in various chemical reactions .
Properties
CAS No. |
463-77-4 |
---|---|
Molecular Formula |
CH3NO2 |
Molecular Weight |
61.040 g/mol |
IUPAC Name |
carbamic acid |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |
InChI Key |
KXDHJXZQYSOELW-UHFFFAOYSA-N |
SMILES |
C(=O)(N)O |
Canonical SMILES |
C(=O)(N)O |
Key on ui other cas no. |
463-77-4 |
physical_description |
Solid |
Related CAS |
1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |
Synonyms |
ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.